

An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluorobenzene-1,4-diol

Cat. No.: B055078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,3-Difluorobenzene-1,4-diol**. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon information from closely related compounds to provide a thorough understanding of its expected characteristics and behavior.

Chemical and Physical Properties

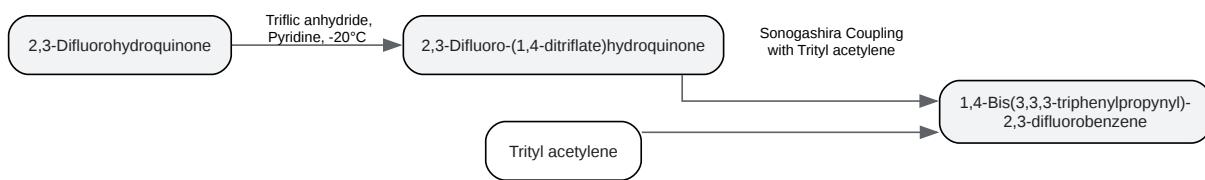

2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic compound with the chemical formula $C_6H_4F_2O_2$. The strategic placement of two fluorine atoms on the benzene ring adjacent to the hydroxyl groups is expected to significantly influence its electronic properties, acidity, and metabolic stability compared to its non-fluorinated parent compound, hydroquinone.

Table 1: Physicochemical Properties of **2,3-Difluorobenzene-1,4-diol**

Property	Value	Source
CAS Number	124728-90-1	Vendor Information
Molecular Formula	C ₆ H ₄ F ₂ O ₂	Vendor Information
Molecular Weight	146.09 g/mol	Calculated
Melting Point	124-126 °C	Predicted
Boiling Point	247.9 ± 35.0 °C	Predicted
Density	1.542 ± 0.06 g/cm ³	Predicted
pKa	8.14 ± 0.23	Predicted
Appearance	White to off-white crystals	Vendor Information

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of non-deuterated **2,3-Difluorobenzene-1,4-diol** is not readily available in the reviewed literature, a method for its deuterated analog provides a viable synthetic strategy. This process involves the conversion of a hydroquinone to a ditriflate, followed by a Sonogashira coupling.[1] The general workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for a derivative of **2,3-Difluorobenzene-1,4-diol**.[1]

Experimental Protocol: Synthesis of 5,6-d₂-2,3-Difluorohydroquinone[1]

This protocol describes the deuteration of 2,3-difluorohydroquinone, which serves as a starting material for further synthesis.

- Materials: 2,3-Difluorohydroquinone, Amberlyst-15, D₂O, Ethyl ether, MgSO₄.
- Procedure:
 - Place 200 mg (1.4 mmol) of 2,3-Difluorohydroquinone in a pressure tube.
 - Add a small amount of Amberlyst-15 and 10-15 ml of D₂O.
 - Heat the reaction mixture at 180 °C for 24 hours.
 - Allow the solution to cool and then extract with ethyl ether.
 - Wash the organic phase with water, dry with MgSO₄, and evaporate the solvent under vacuum.
 - Purify the product by silica gel chromatography using a hexane-ethyl ether gradient (8:2 to 7:3).
- Yield: 51% of a crystalline solid with a melting point of 124-126 °C.

Spectroscopic Analysis

Detailed experimental spectra for **2,3-Difluorobenzene-1,4-diol** are not widely published. However, spectral data for its deuterated analog and related difluorobenzene compounds can provide valuable insights into the expected chemical shifts and coupling constants.

Table 2: Predicted and Analogous NMR Data

Nucleus	Predicted/Analogous Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Reference Compound	Source
¹ H NMR	6.38	m	-	5,6-d ₂ -2,3-Difluorohydroquinone	[1]
8.37	s	-	5,6-d ₂ -2,3-Difluorohydroquinone	[1]	
¹³ C NMR	112.3	t	J(C-F) = 3.1	5,6-d ₂ -2,3-Difluorohydroquinone	[1]
139.60	dd	J(C-F) = 7.9, 3.4	5,6-d ₂ -2,3-Difluorohydroquinone	[1]	
142.10	dd	J(C-F) = 242.5, 13.6	5,6-d ₂ -2,3-Difluorohydroquinone	[1]	
¹⁹ F NMR	-160.3	s	-	5,6-d ₂ -2,3-Difluorohydroquinone	[1]

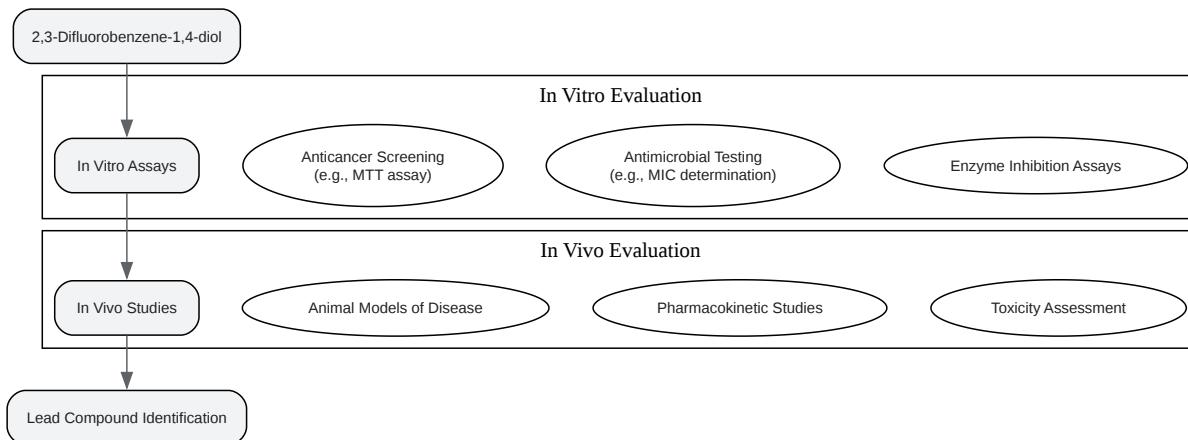

Note: The provided NMR data is for the deuterated analog and should be considered as an approximation for **2,3-Difluorobenzene-1,4-diol**. The presence of protons instead of deuterium at positions 5 and 6 would lead to additional proton signals and potential H-F coupling.

Chromatographic Analysis

A specific High-Performance Liquid Chromatography (HPLC) method for the analysis of **2,3-Difluorobenzene-1,4-diol** has not been detailed in the available literature. However, general methods for the analysis of hydroquinone and its derivatives can be adapted. A reversed-phase HPLC method is generally suitable for such compounds.

General Experimental Protocol for HPLC Analysis of Hydroquinone Derivatives

- Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore, typically around 280-290 nm for hydroquinones.
- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 μ m filter before injection.


[Click to download full resolution via product page](#)

Caption: General experimental workflow for HPLC analysis.

Biological Activity and Potential Applications

Direct studies on the biological activity of **2,3-Difluorobenzene-1,4-diol** are scarce. However, the biological activities of the parent compound, hydroquinone, and other fluorinated aromatic compounds suggest potential areas of interest for researchers. Hydroquinone itself exhibits anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] The introduction of fluorine atoms can modulate these activities, potentially enhancing efficacy or altering the pharmacological profile.

Fluorinated compounds are of significant interest in drug development due to their ability to improve metabolic stability, binding affinity, and lipophilicity.[4] Therefore, **2,3-Difluorobenzene-1,4-diol** could serve as a valuable building block in the synthesis of novel therapeutic agents. The biological activities of related fluorinated hydroquinones and their derivatives include antimicrobial and anticancer effects.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 5. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055078#2-3-difluorobenzene-1-4-diol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com